4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-

Description

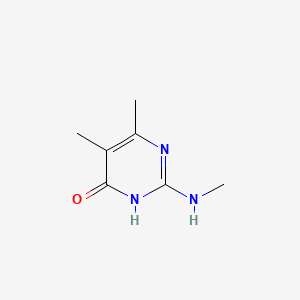

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- (CAS: 78195-30-9) is a pyrimidinone derivative featuring a six-membered heterocyclic ring with two nitrogen atoms and a ketone group. Its structure includes methyl substituents at positions 5 and 6 and a methylamino group at position 2 (Figure 1).

Properties

IUPAC Name |

4,5-dimethyl-2-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-3)10-6(4)11/h1-3H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOLNWVBRSCJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228829 | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78195-30-9 | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078195309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.

Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrimidinone ring.

Reduction: Dihydropyrimidinone derivatives.

Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidinone compounds exhibit anticancer properties. For instance, studies have shown that certain substituted pyrimidines can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. A notable case study involved the synthesis of a series of pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that derivatives of 4(1H)-pyrimidinone showed promising results against a range of bacterial strains. The mechanism of action appears to involve the inhibition of bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .

3. Neuroprotective Effects

Recent research highlights the neuroprotective effects of pyrimidinone derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may act as inhibitors of acetylcholinesterase or as antioxidants, thereby reducing oxidative stress in neuronal tissues .

Agricultural Chemistry Applications

1. Insecticides

4(1H)-Pyrimidinone derivatives have been explored as potential insecticides due to their ability to disrupt the nervous system of insects. For example, a derivative was found to effectively control pest populations in agricultural settings while being less toxic to beneficial insects .

2. Herbicides

Additionally, certain formulations containing pyrimidinone compounds have shown herbicidal activity against specific weed species. These compounds can inhibit key enzymes involved in plant growth, thus providing an effective means of weed management in crops .

Materials Science Applications

1. Polymer Chemistry

In materials science, 4(1H)-Pyrimidinone has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers can be employed in various applications ranging from coatings to structural materials .

2. Sensor Technology

The compound's ability to form complexes with metal ions has led to its use in sensor technology for detecting heavy metals and other pollutants in environmental samples. The sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring .

Table 1: Anticancer Activity of Pyrimidinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrimidinone Derivative A | MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| Pyrimidinone Derivative B | A549 (Lung Cancer) | 8 | Cell cycle arrest |

| Pyrimidinone Derivative C | HeLa (Cervical Cancer) | 15 | Inhibition of DNA synthesis |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrimidinone Derivative D | E. coli | 32 µg/mL |

| Pyrimidinone Derivative E | S. aureus | 16 µg/mL |

| Pyrimidinone Derivative F | Pseudomonas aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Physicochemical Properties

- Solubility: The 5,6-dimethyl-2-(methylamino) derivative is water-insoluble but chloroform-soluble due to its hydrophobic methyl groups . In contrast, the 5-fluoro-6-hydroxy analog exhibits higher water solubility from polar substituents .

- Hydrogen Bonding: Methyl groups at positions 5 and 6 reduce H-bonding capacity compared to hydroxy or amino-substituted analogs (e.g., 6-chlorocytosine), impacting crystal lattice stability .

Biological Activity

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- is a heterocyclic organic compound notable for its unique structure, which includes a methylamino group at the 2-position. This structural feature contributes to its distinct chemical properties and biological activities. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor by binding to active sites, which disrupts various biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in antimicrobial and antiviral applications.

Antimicrobial Activity

Research indicates that 4(1H)-Pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this pyrimidinone have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the methylamino group enhances the compound's ability to penetrate bacterial cell walls and inhibit growth .

Antiviral Properties

Studies have also explored the antiviral potential of pyrimidinone derivatives. These compounds have been investigated for their ability to inhibit viral replication mechanisms, making them candidates for further development in antiviral therapies .

Case Studies

Several studies have documented the biological effects of pyrimidinone derivatives:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that a series of pyrimidinone derivatives exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The study highlighted that modifications at the 2-position significantly influenced the potency against E. coli .

- Antiviral Research : In another study, pyrimidinone derivatives were tested against influenza virus strains. The results indicated that certain modifications led to increased inhibition of viral replication, suggesting a promising avenue for developing antiviral agents .

Table 1: Biological Activity Data of Pyrimidinone Derivatives

| Compound Name | Activity Type | Target Organism/Virus | IC50 (µM) |

|---|---|---|---|

| 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | Antimicrobial | E. coli | 12.5 |

| Similar Compound A | Antimicrobial | S. aureus | 8.0 |

| Similar Compound B | Antiviral | Influenza virus | 15.0 |

| Similar Compound C | Antiviral | Herpes Simplex Virus | 20.0 |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5,6-dimethyl-2-(methylamino)-4(1H)-pyrimidinone derivatives?

- Answer: Multi-step synthetic routes are commonly employed, starting with condensation of substituted acyl precursors with urea or thiourea derivatives under reflux conditions. For example, diethanolamine and paraformaldehyde in ethanol under 24-hour reflux can introduce hydroxyethylamino groups . Regioselective alkylation or aminolysis steps may follow to install methylamino and dimethyl substituents . Reaction progress should be monitored via TLC or HPLC .

Q. How can solubility and stability of this compound be experimentally determined?

- Answer: Aqueous solubility can be measured using the shake-flask method at controlled pH (e.g., phosphate buffer) and analyzed via UV-Vis spectroscopy. Stability studies should assess degradation under thermal stress (40–80°C) and photolytic conditions, with HPLC tracking impurity profiles . CRC handbooks provide solubility data for structurally similar pyrimidinones (e.g., log P values for 4(1H)-pyrimidinone derivatives) .

Q. What spectroscopic techniques are critical for structural characterization?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., NIH/EPA spectral databases ). H/C NMR identifies substituent positions (e.g., methyl groups at C5/C6 and methylamino at C2). IR spectroscopy verifies carbonyl (C=O) and NH stretching vibrations .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidinone core be addressed?

- Answer: Computational tools (e.g., DFT calculations) predict electron density distribution to guide substituent placement. For example, methylamino groups at C2 show higher nucleophilicity, favoring electrophilic attacks at C5/C5. Experimental validation via X-ray crystallography or NOE NMR can resolve regiochemical ambiguities .

Q. What strategies resolve contradictions in spectral data for pyrimidinone derivatives?

- Answer: Cross-validate mass spectral data with NIST databases and compare fragmentation patterns of analogs (e.g., 6-methyl-2-propyl-4(1H)-pyrimidinone ). Conflicting NMR signals (e.g., tautomerism) require variable-temperature studies or deuterium exchange experiments .

Q. How can computational modeling predict biological activity of this compound?

- Answer: Molecular docking (e.g., AutoDock) screens against therapeutic targets (e.g., dihydrofolate reductase for antimicrobial activity). Pharmacophore models align substituent features (e.g., methylamino groups) with known inhibitors like pyrimethamine derivatives . In vitro assays (e.g., MIC tests) validate predictions .

Q. What synthetic routes optimize yield for large-scale research applications?

- Answer: One-pot Biginelli reactions minimize intermediate isolation, improving efficiency. Catalytic systems (e.g., p-TsOH in ethanol) enhance cyclocondensation yields. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., temperature, molar ratios) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Answer: Steric hindrance from 5,6-dimethyl groups limits accessibility to C4 carbonyl, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings. Electronic effects from the methylamino group activate C2 for nucleophilic substitutions .

Methodological Notes

- Data Validation: Cross-reference spectral libraries (NIST , NIH/EPA ) to confirm compound identity.

- Contradiction Resolution: Use orthogonal techniques (e.g., NMR + HRMS) to resolve ambiguous data .

- Biological Assays: Prioritize in silico screening (docking, QSAR) before in vitro testing to reduce resource use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.